![molecular formula C23H27N7O2 B2396708 N-(1-(1-(3,4-二甲基苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)-3,3-二甲基丁酰胺 CAS No. 1170830-63-3](/img/structure/B2396708.png)
N-(1-(1-(3,4-二甲基苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)-3,3-二甲基丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C23H27N7O2 and its molecular weight is 433.516. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 该化合物已被研究其潜在的生物活性。研究人员使用离子有机固体,如1,3-双(羧甲基)咪唑鎓氯化物,作为催化剂来促进N-杂环与查耳酮的迈克尔加成反应。 该方法被用于制备目标化合物,收率中等 。该化合物独特的结构和潜在的生物活性使其成为进一步探索的有趣候选者。
- 吡唑并[3,4-d]嘧啶衍生物,与该化合物具有结构特征,已显示出显著的抑制活性。 例如,与目标结构相关的化合物对癌细胞表现出强烈的抑制效果,其IC50值与对照药物索拉非尼相当 。进一步研究该化合物的抗癌潜力可能是有价值的。
- 该化合物的结构包含一个三唑环,它是生物活性分子的通用支架。氮杂迈克尔反应是一种强大的合成工具,可用于引入β-氨基羰基衍生物。 在这一背景下探索该化合物的反应性可以导致新的杂芳基化羰基化合物 。
- β-唑基酮,是与目标结构相关的化合物家族,已被描述为杀菌剂、杀细菌剂和除草剂配方中的有效成分。 研究该化合物在这些领域的潜力可以产生有价值的见解 。
- 查耳酮前体的制备和三唑对查耳酮的迈克尔加成反应均以良好的绿色指标进行。 研究人员强调了可持续合成有机化合物的协议的重要性 。进一步的研究可以探索涉及该化合物的更绿色的合成路线。
- 含氮杂芳烃,如该化合物,通常存在于天然产物和生物活性合成化合物中。 它们的稳定性和与“特权结构”形成氢键的能力使它们在药物设计中具有价值 。研究该化合物的结合特性和稳定性可以揭示额外的应用。
生物活性化合物合成
抗癌特性
杂芳基化羰基合成
杀菌、杀细菌和除草剂应用
绿色指标和可持续合成
稳定性和结合特性
作用机制
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to exhibit a broad range of biological activities . Therefore, it’s plausible that this compound could interact with multiple targets, depending on its specific substitutions and functional groups.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been synthesized and shown to have various biological activities . The interaction of this compound with its targets could involve binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
These could include pathways related to cell proliferation, apoptosis, or other cellular functions .
Result of Action
Based on the activities of similar compounds, potential effects could include changes in cell proliferation, induction of apoptosis, or alterations in other cellular processes .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
It is believed that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Understanding the threshold effects and potential toxic or adverse effects at high doses would be critical for assessing the safety and efficacy of this compound .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-13-7-8-16(9-14(13)2)29-20-17(12-24-29)21(32)27-22(26-20)30-18(10-15(3)28-30)25-19(31)11-23(4,5)6/h7-10,12H,11H2,1-6H3,(H,25,31)(H,26,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSGDGIAGXSYAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)CC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)
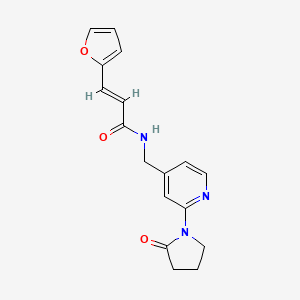
![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)
![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
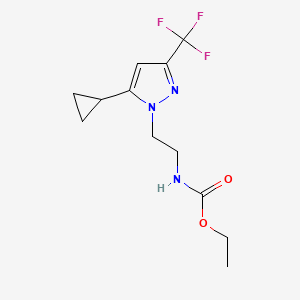
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2396634.png)
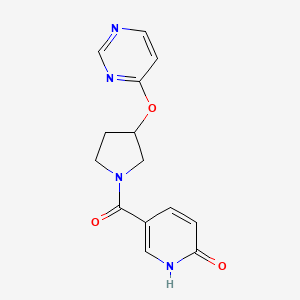
![Methyl 3-(3-{[4-(2-oxoazetidin-1-yl)phenoxy]methyl}-1,2,4-oxadiazol-5-yl)propanoate](/img/structure/B2396638.png)
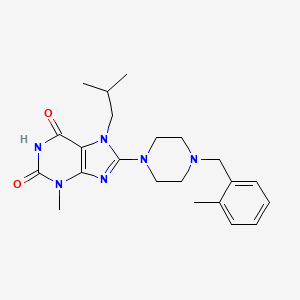
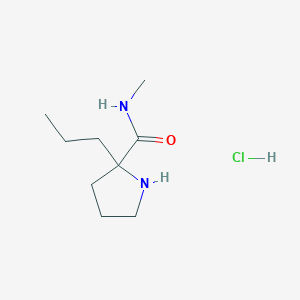
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2396645.png)
![7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396646.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2396647.png)

